N-(cyclobutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

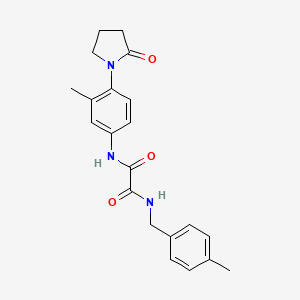

N-(cyclobutyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. Benzamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Although the provided papers do not directly discuss N-(cyclobutyl)benzamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related benzamide compounds.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their inhibitory activity against human enzymes . Another study describes a Rh-catalyzed oxidative coupling methodology for the synthesis of polycyclic amides from benzamides and alkynes . Additionally, a base-catalyzed solution-phase parallel synthesis approach was used to create substituted vinylic benzamides from 3-amino-2-cyclohexanones . These methods could potentially be adapted for the synthesis of N-(cyclobutyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is often characterized using techniques such as X-ray crystallography. One study synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides and analyzed their solid-state properties using X-ray single crystallography . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the reactivity and interactions of the compound.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions to form different structures. For example, the enamide-benzyne-[2 + 2] cycloaddition was used to assemble nitrogen heterocycles . Another study utilized α',α'-disilylated tertiary benzamides to generate N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination . These reactions highlight the versatility of benzamides in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are influenced by their functional groups and molecular structure. For instance, benzamide derivatives with different substituents were synthesized using Microwave-Assisted Organic Synthesis and evaluated for their enzyme inhibitory activity, demonstrating the importance of functional groups in determining biological activity . The study on N-(cyano(naphthalen-1-yl)methyl)benzamides also showed that the presence of a 3,5-dinitrophenyl group could lead to colorimetric sensing of fluoride anions . These properties are essential for the potential application of benzamides in medicinal chemistry and materials science.

Scientific Research Applications

Structural and Spectral Analyses

N-(cyclobutyl)benzamide and its derivatives have been a subject of interest in structural and spectral analyses. Studies have characterized these compounds through methods like X-ray diffraction and NMR, contributing to a deeper understanding of their molecular structure and interactions. For instance, the structural properties of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), a related compound, were characterized using 1H NMR and X-ray diffraction, revealing insights into its solid-state molecular structure and interactions (Yıldırım et al., 2018).

Antifungal Activity

Some benzamide derivatives have been explored for their antifungal properties. For example, studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which are structurally related to N-(cyclobutyl)benzamide, showed antifungal activity against pathogens responsible for plant diseases (Zhou et al., 2005).

Application in Organic Synthesis

Benzamides, including those related to N-(cyclobutyl)benzamide, are significant in organic synthesis, particularly in reactions like cyclization and coupling. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines and the synthesis of isoquinolones from benzamides are examples of such applications (Kazaryants et al., 2011; Antczak & Ready, 2012).

Melanoma Research

N-(cyclobutyl)benzamide derivatives have been studied for their potential in melanoma research, particularly as carriers for radioisotopes and cytotoxic agents. These studies provide insights into the selective uptake and action of these compounds in melanoma cells and their potential in targeted drug delivery (Wolf et al., 2004; Wolf et al., 2005).

Chemosensors in Aqueous Environments

N-nitrophenyl benzamide derivatives, related to N-(cyclobutyl)benzamide, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward acyl carbonyl carbon for monitoring CN− concentrations in water samples (Sun et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-cyclobutylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(12-10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQQQSKQCIDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclobutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

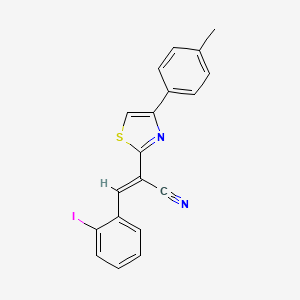

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

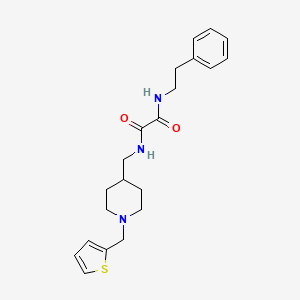

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

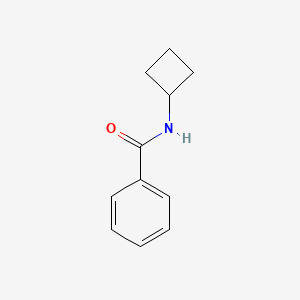

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

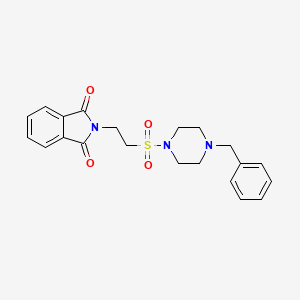

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)